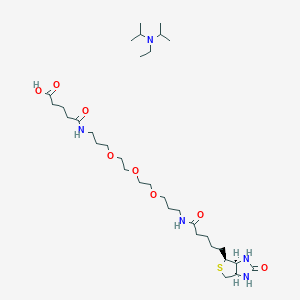
N-Biotinyl-NH-(PEG)2-COOH . DIPEA, min. 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-Biotinyl-NH-(PEG)2-COOH . DIPEA” is a novel biotin derivative that incorporates a hydrophilic 20 atom PEG spacer between the peptide and biotin . This greatly improves the solubility of the resultant peptide and reduces steric hindrance between the peptide and biotin, leading to better avidin binding and higher biological activity .
Synthesis Analysis
The biotin-PEG derivative can be easily incorporated using any standard coupling method as the final step in Solid Phase Peptide Synthesis (SPPS), immediately prior to cleavage of the peptide from the resin .Molecular Structure Analysis
The empirical formula of “N-Biotinyl-NH-(PEG)2-COOH . DIPEA” is C25H44N4O8S · xC8H19N . The molecular weight is 560.70 .Chemical Reactions Analysis
This compound is used for the addition of biotin-PEG to the N-terminus of resin-bound peptides . It can be introduced using standard coupling methods, such as PyBOP or TBTU .Physical And Chemical Properties Analysis
“N-Biotinyl-NH-(PEG)2-COOH . DIPEA” is a white to off-white powder . It is soluble in chloroform . The melting point is 131-136 °C .Wissenschaftliche Forschungsanwendungen
PROTAC Linker for Targeted Protein Degradation
Biotinyl-NH-PEG3-C3-amido-C3-COOH (DIPEA): is a PEG-based PROTAC linker that facilitates the synthesis of PROTACs . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome . This application is pivotal in targeted protein degradation research, offering a novel approach to drug development, especially for diseases where protein overexpression is a factor.
Enhancing Solubility and Bioavailability
The incorporation of a hydrophilic PEG spacer in this biotin derivative greatly improves the solubility of the resultant peptide . This enhancement in solubility is crucial for biological assays where poor solubility can lead to unreliable results. Additionally, the improved solubility can lead to better bioavailability in pharmacokinetic studies.
Reducing Steric Hindrance
The PEG spacer also reduces steric hindrance between the peptide and biotin . This reduction is beneficial for applications requiring the binding of biotinylated molecules to avidin proteins, as it allows for more efficient binding due to decreased spatial interference.
Avidin Binding and Biological Activity
The design of N-Biotinyl-NH-(PEG)2-COOH . DIPEA leads to better avidin binding and higher biological activity . This feature is particularly useful in affinity chromatography and other techniques that rely on the strong interaction between biotin and avidin or streptavidin.
Peptide Synthesis
This compound can be easily incorporated into peptides using standard coupling methods . It is typically added as the final step in solid-phase peptide synthesis (SPPS), immediately before the peptide is cleaved from the resin. This application is essential for researchers synthesizing biotinylated peptides for various biochemical assays.
Drug Discovery and Development
In drug discovery, the ability to selectively degrade target proteins using PROTACs opens up new avenues for therapeutic intervention . The compound’s role as a linker in PROTACs is crucial for the development of new drugs that can modulate protein levels within cells.
Biomarker Identification
The biotin-PEG derivative can be used to tag peptides or proteins, making them easier to detect and quantify . This application is important in biomarker research, where the identification and measurement of specific proteins can lead to the discovery of new diagnostic markers.
Therapeutic Agent Delivery
Finally, the compound’s properties may be leveraged in the development of delivery systems for therapeutic agents . Its ability to improve solubility and reduce steric hindrance could be advantageous in designing systems that require the conjugation of drugs to targeting molecules.
Wirkmechanismus
Target of Action
Biotinyl-NH-PEG3-C3-amido-C3-COOH (DIPEA), also known as N-Biotinyl-NH-(PEG)2-COOH . DIPEA, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can selectively degrade target proteins . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs synthesized using this linker .
Mode of Action
The compound acts as a linker in PROTAC molecules, connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, the compound indirectly influences this pathway and its downstream effects, which include the regulation of various cellular processes.
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . This can lead to a variety of molecular and cellular effects, depending on the specific function of the degraded protein.
Zukünftige Richtungen
The use of this compound can greatly improve the solubility of the resultant peptide and reduce steric hindrance between the peptide and biotin . This leads to better avidin binding and higher biological activity . Therefore, it has potential applications in the field of peptide synthesis and modification .
Eigenschaften
IUPAC Name |
5-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propylamino]-5-oxopentanoic acid;N-ethyl-N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44N4O8S.C8H19N/c30-21(7-2-1-6-20-24-19(18-38-20)28-25(34)29-24)26-10-4-12-35-14-16-37-17-15-36-13-5-11-27-22(31)8-3-9-23(32)33;1-6-9(7(2)3)8(4)5/h19-20,24H,1-18H2,(H,26,30)(H,27,31)(H,32,33)(H2,28,29,34);7-8H,6H2,1-5H3/t19-,20-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGWMUWTURKJLL-GWCCHDLDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C(C)C)C(C)C.C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C(C)C)C(C)C.C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H63N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
689.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biotinyl-NH-PEG3-C3-amido-C3-COOH (DIPEA) | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


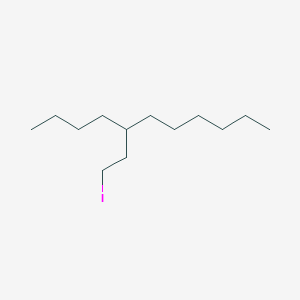
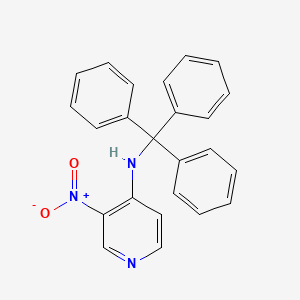

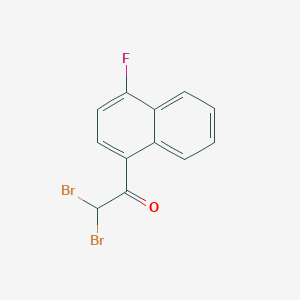

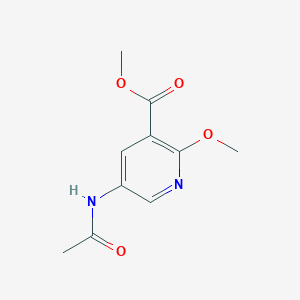

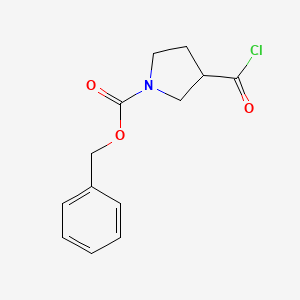
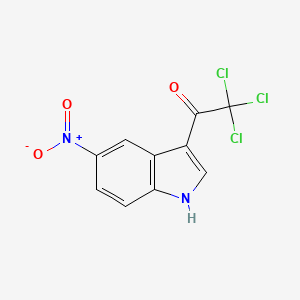
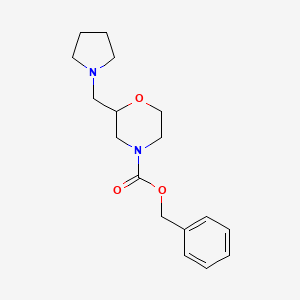
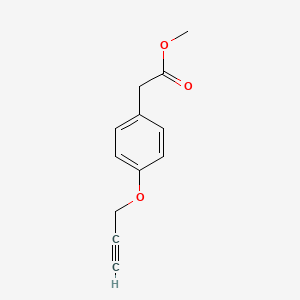

![2,5-Bis(2-ethylhexyl)-3,6-bis(5-(trimethylstannyl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6314735.png)